4-Iodo-1-[(4-naphthylpiperazinyl)sulfonyl]benzene
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Overview
Description
4-Iodo-1-[(4-naphthylpiperazinyl)sulfonyl]benzene is an organic compound with the molecular formula C20H19IN2O2S and a molecular weight of 478.3465 g/mol . This compound is characterized by the presence of an iodine atom, a naphthyl group, and a piperazine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 4-Iodo-1-[(4-naphthylpiperazinyl)sulfonyl]benzene typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . Industrial production methods may involve multi-step synthesis routes, including nitration, conversion from nitro to amine, and bromination .
Chemical Reactions Analysis
4-Iodo-1-[(4-naphthylpiperazinyl)sulfonyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution is a common reaction for this compound, where the iodine atom can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include halogens (e.g., Cl2, Br2), acids (e.g., H2SO4), and bases (e.g., NaHCO3).
Scientific Research Applications
4-Iodo-1-[(4-naphthylpiperazinyl)sulfonyl]benzene is used in a variety of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Iodo-1-[(4-naphthylpiperazinyl)sulfonyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s iodine atom and sulfonyl group play crucial roles in its reactivity and interaction with other molecules . The pathways involved include the formation of cationic intermediates and subsequent substitution reactions .
Comparison with Similar Compounds
4-Iodo-1-[(4-naphthylpiperazinyl)sulfonyl]benzene can be compared with other similar compounds, such as:
4-Iodo-1-[(4-(2-pyridyl)piperazinyl)sulfonyl]benzene: Similar structure but with a pyridyl group instead of a naphthyl group.
4-Iodopyrazole: Contains an iodine atom and a pyrazole ring, used in different research applications.
Indole Derivatives: Compounds with an indole nucleus, showing diverse biological activities.
These comparisons highlight
Properties
Molecular Formula |
C20H19IN2O2S |
---|---|
Molecular Weight |
478.3 g/mol |
IUPAC Name |
1-(4-iodophenyl)sulfonyl-4-naphthalen-1-ylpiperazine |
InChI |
InChI=1S/C20H19IN2O2S/c21-17-8-10-18(11-9-17)26(24,25)23-14-12-22(13-15-23)20-7-3-5-16-4-1-2-6-19(16)20/h1-11H,12-15H2 |
InChI Key |
CEQNAMSZRCTOIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)I |
Origin of Product |
United States |
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